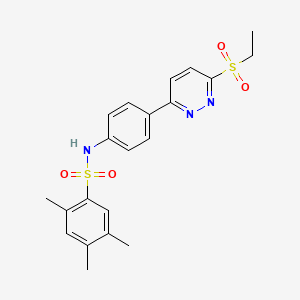

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-5-29(25,26)21-11-10-19(22-23-21)17-6-8-18(9-7-17)24-30(27,28)20-13-15(3)14(2)12-16(20)4/h6-13,24H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPRXRGOLFICMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters. The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride under basic conditions. The final step involves the coupling of the pyridazine derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone) share structural similarities and exhibit diverse biological activities.

Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfasalazine, also possess antimicrobial properties.

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the combination of the pyridazine ring and the ethylsulfonyl and trimethylbenzenesulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its chemical structure, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a sulfonamide group attached to a pyridazine ring, which is substituted with an ethylsulfonyl group. The overall molecular formula is with a molecular weight of approximately 430.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₂S₃ |

| Molecular Weight | 430.6 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and exhibit antioxidant properties. The compound's mechanism involves:

- Enzyme Inhibition : Potential inhibition of enzymes linked to cancer cell growth.

- Antioxidant Activity : Scavenging free radicals, which contributes to its protective effects against oxidative stress.

Biological Activity

Research indicates that this compound may have significant implications in various biological contexts:

- Anticancer Properties : Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by targeting pathways involved in cell division and apoptosis .

- Antioxidant Effects : The compound has shown moderate antioxidant activity in assays such as DPPH and ABTS radical scavenging tests, indicating its potential use in preventing oxidative damage .

- Enzyme Interaction : The presence of the pyridazine moiety suggests possible interactions with enzymes or receptors that contain pyrimidine binding sites, though specific targets remain to be fully elucidated.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Cancer Cell Lines : Research evaluated the compound's effects on various cancer types, including leukemia and breast cancer. Results indicated significant inhibition of cell proliferation in specific lines .

- Oxidative Stress Studies : The antioxidant capacity was assessed using multiple assays, revealing that the compound effectively reduces oxidative stress markers in vitro .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other sulfonamide derivatives. A comparison with similar compounds highlights its unique properties:

| Compound Name | Key Features |

|---|---|

| N-(4-Fluorophenyl)-2-fluorobenzenesulfonamide | Lacks pyridazine moiety but retains sulfonamide activity. |

| Ethylsulfonylpyridazine derivatives | Focused on pyridazine core but may lack fluorine substitution. |

| 4-Sulfamoylbenzenesulfonamide | Contains sulfonamide but lacks additional functional diversity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.